molecular formula C11H8O2 B1259208 4-(Furan-3-yl)benzaldehyde CAS No. 885465-98-5

4-(Furan-3-yl)benzaldehyde

Cat. No. B1259208
M. Wt: 172.18 g/mol
InChI Key: QUGMHBNQYXZEIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Furan-3-yl)benzaldehyde and its derivatives involves several key methods. One notable approach is the Knoevenagel condensation, which has been effectively utilized to generate furan-based compounds with high selectivity towards the E-isomers, demonstrating the compound's utility in constructing complex molecular architectures (Al-Omran et al., 2011). Additionally, the synthesis of tetra-substituted furan derivatives from simple furaldehyde showcases the compound's flexibility in generating diverse molecular structures (Milkiewicz et al., 2003).

Scientific Research Applications

  • Bioactivity and Antifungal Properties :

    • 4-(Furan-3-yl)benzaldehyde was isolated from the Basidiomycete Sarcodontia crocea and was identified as a new natural product. This compound, along with another derivative, contributed to the fungus's odor and exhibited weak antifungal properties against several phytopathogenic fungi but less potency against bacteria (Kokubun, Rozwadowski, & Duddeck, 2007).
  • Chemical Synthesis and Properties :

    • Research into the synthesis and properties of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and its derivatives revealed important insights into their stability and conformational properties. The study detailed the impact of substituents on phenyl groups and their influence on the cation's stability and conformation (Naya & Nitta, 2000).
  • Novel Derivatives and Configuration Determination :

    • The synthesis of novel derivatives involving 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile and 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one was explored. This study detailed the structure determination through various spectroscopic methods, contributing to the understanding of their chemical properties (Al-Omran, Mohareb, & El-Khair, 2011).
  • Photochemical Reactivity :

    • Research on the photochemical reactivity of benzo[b]furan derivatives towards the Paternò-Büchi reaction highlighted the potential of these compounds in synthesizing 3-benzofurylmethanol derivatives. This study provided insights into the photochemical aspects of these compounds (Capozzo, D’Auria, Emanuele, & Racioppi, 2007).
  • Mechanism of Stereo- and Regioselectivity :

    • Investigations into the mechanism of stereo- and regioselectivity in the Paternò-Büchi reaction of furan derivatives with aromatic carbonyl compounds shed light on the importance of conformational distribution in intermediary triplet 1,4-diradicals. This study provided a comprehensive understanding of the factors influencing the selectivity in these reactions (Abe, Kawakami, Ohata, Nozaki, & Nojima, 2004).
  • Thermodynamic Parameters in Reactions :

    • A theoretical study on the Paternὸ-Büchi reaction involving furan with furfural provided insights into the reaction mechanism and thermodynamic parameters. This research was significant in understanding the stability and reaction energies of the products formed (Salim, Abdallah, & Ramasami, 2018).
  • Kinetics and Mechanism in One-Pot Formation :

    • The study of kinetics and mechanism in the one-pot formation of 3,4,5-substituted furan-2(5H)-ones from benzaldehyde and other compounds provided valuable information on the reaction rates and proposed mechanisms. This research is crucial for understanding the factors influencing the rate of these reactions (Shahraki, Habibi‐Khorassani, & Dehdab, 2015).

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is potential for future research in this area .

properties

IUPAC Name

4-(furan-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGMHBNQYXZEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-3-yl)benzaldehyde

CAS RN

885465-98-5
Record name 4-(3-Furanyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885465-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

In a microwave vial, 3-bromo-furan(590 mg, 4.02 mmol), 4-formyl phenylboronic acid (600 mg, 4.02 mmol) and 7 ml of actonitrile were mixed. 8 ml of 1N aqueous sodium carbonate was then added to the mixture, followed by 5 mole percent of dichlorobis-(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 7 minutes with microwave irradiation. After cooling, 50 ml of ethyl acetate was added, the organic layer was separated, washed with water, dried over sodium sulfate. The organic solvent was evaporated to give crude product, which was purified by ISCO to give 410 mg of 4-furan-3-yl-benzaldehyde, yield: 60%.
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Kokubun, Z Rozwadowski… - Journal of natural …, 2007 - ACS Publications
Through bioactivity-guided fractionation, two volatile benzaldehyde derivatives (1 and 2) were isolated from a cellulose-matrix culture of the Basidiomycete Sarcodontia crosea (syn. S. …
Number of citations: 15 pubs.acs.org
AK Whaley, AO Ponkratova, AA Orlova… - Natural Product …, 2023 - Taylor & Francis
Chemical investigation of the hydnoid fungus Sarcodontia setosa resulted in the isolation of five compounds, including two new sarcodontic acid derivatives – setosic acid (1) and 7,8-…
Number of citations: 3 www.tandfonline.com
A Szczepkowski, B Gierczyk, J Borowski… - Acta …, 2017 - bibliotekanauki.pl
Sarcodontia crocea is a fungus relatively rarely recorded in Central and Northern Europe, where as a parasite it grows mainly on old apple trees. The most recent data on the …
Number of citations: 4 bibliotekanauki.pl
L Da Costa, M Roche, E Scheers, A Coluccia… - European journal of …, 2016 - Elsevier
Human rhinoviruses (HRV) are the predominant cause of common colds and flu-like illnesses, but are also responsible for virus-induced exacerbations of asthma and chronic …
Number of citations: 7 www.sciencedirect.com

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